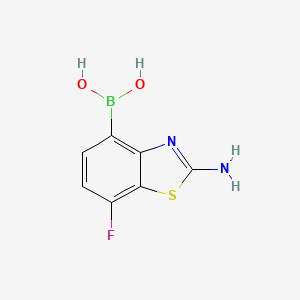

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol

説明

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a benzothiazole derivative characterized by a fused aromatic ring system substituted with amino, fluoro, and boranediol groups. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to modulate biological targets. Structural validation of such compounds typically employs crystallographic tools like SHELX for refinement and analysis .

特性

分子式 |

C7H6BFN2O2S |

|---|---|

分子量 |

212.01 g/mol |

IUPAC名 |

(2-amino-7-fluoro-1,3-benzothiazol-4-yl)boronic acid |

InChI |

InChI=1S/C7H6BFN2O2S/c9-4-2-1-3(8(12)13)5-6(4)14-7(10)11-5/h1-2,12-13H,(H2,10,11) |

InChIキー |

LAFXGLJICURBRD-UHFFFAOYSA-N |

正規SMILES |

B(C1=C2C(=C(C=C1)F)SC(=N2)N)(O)O |

製品の起源 |

United States |

準備方法

Synthesis of the Benzothiazole Core with Fluoro and Amino Substituents

The synthesis of 2-amino-7-fluoro-1,3-benzothiazole derivatives generally starts from appropriately substituted anilines, such as 4-fluoro-3-chloroaniline, which undergo cyclization with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form the benzothiazole ring system bearing amino and fluoro substituents. This step is typically followed by further functional group transformations to install other substituents.

Key reaction steps summarized:

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1 | 4-Fluoro-3-chloroaniline + KSCN + Br2 in glacial acetic acid | Formation of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole |

| 2 | Treatment with hydrazine hydrate, carbon disulfide, sodium chloroacetate in ethanol | Formation of thiosemicarbazide derivatives |

| 3 | Reflux with furfuraldehyde in ethanol | Formation of Schiff bases (hydrazine carbothioamides) |

| 4 | Reaction with various substituted amines in DMF | Substitution at 7th position replacing chlorine with amines |

This sequence is adapted from the work of Reddy and Kumar, who synthesized fluoro-substituted benzothiazole derivatives with various substituents at position 7 via nucleophilic aromatic substitution of the chlorine atom.

Representative Synthetic Procedure (Hypothetical Based on Analogous Methods)

| Step | Description | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 2-amino-7-fluoro-4-bromo-1,3-benzothiazole | From 4-fluoro-3-bromoaniline via cyclization with KSCN and bromine in acetic acid | 2-amino-7-fluoro-4-bromo-1,3-benzothiazole intermediate |

| 2 | Palladium-catalyzed borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (e.g., KOAc), DMF solvent, 80-100 °C, 12-24 hours | Formation of 2-amino-7-fluoro-1,3-benzothiazol-4-yl boronate ester |

| 3 | Hydrolysis of boronate ester to boranediol | Treatment with aqueous acid or base under mild conditions | Conversion to this compound |

This approach aligns with common synthetic strategies for arylboronic acids and their derivatives.

Analytical Data and Characterization

The synthesized compounds are typically characterized by:

| Technique | Data/Results |

|---|---|

| Melting Point | Determined by open capillary method; indicative of purity |

| Infrared Spectroscopy (IR) | Characteristic bands for amino groups (~3300 cm⁻¹), benzothiazole ring, and boranediol OH groups (~3200-3500 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | $$^{1}H$$ NMR showing aromatic protons, amino protons, and boranediol hydroxyl protons; $$^{11}B$$ NMR confirms boron environment |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight of the compound |

| Elemental Analysis | Carbon, hydrogen, nitrogen, fluorine, boron content matching theoretical values |

For example, Reddy et al. reported IR bands around 1467 and 1651 cm⁻¹ for benzothiazole derivatives, and $$^{1}H$$ NMR signals consistent with aromatic and amino protons. Similar spectral data would be expected for boranediol-substituted derivatives with additional broad OH signals.

Summary Table of Preparation Methods and Key Parameters

| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzothiazole ring formation | 4-Fluoro-3-chloroaniline + KSCN + Br2 in glacial acetic acid | 70-85 | Formation of 2-amino-7-fluoro-4-chloro-1,3-benzothiazole |

| Substitution at position 7 | Amines in DMF, reflux 2 hrs | 65-80 | Nucleophilic aromatic substitution of Cl |

| Borylation at position 4 | Pd catalyst, bis(pinacolato)diboron, KOAc, DMF, 80-100 °C, 12-24 hrs | 60-75 | Formation of boronate ester intermediate |

| Hydrolysis to boranediol | Aqueous acid/base, mild conditions | 70-90 | Conversion to boranediol |

化学反応の分析

Types of Reactions

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.

Substitution: The amino and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the amino or fluorine positions .

科学的研究の応用

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a boron-containing heterocyclic organic compound featuring a benzothiazole core, with an amino group and a fluorine atom that contribute to its chemical reactivity and potential biological activity. The uniqueness of this compound lies in its combination of a benzothiazole structure with both boron and fluorine functionalities, potentially enhancing its reactivity and biological profile.

Potential Applications

The potential applications of this compound span several fields:

- Medicinal Chemistry The compound can be used in organic synthesis and can be tailored for various applications in medicinal chemistry. Compounds with similar structures often exhibit diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole ring enhances biological activity because of its ability to interact with biological targets such as enzymes and receptors.

- Interaction Studies Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Techniques such as molecular docking and high-throughput screening can predict how this compound interacts with various targets. These studies help identify potential therapeutic pathways and side effects associated with its use.

Structural Similarities and Activities

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Amino-1,3-benzothiazole | Benzothiazole core with amino group | Antimicrobial properties |

| 7-Fluoroquinoline | Fluorinated heterocyclic compound | Anticancer activity |

| 4-Borono-phenylalanine | Boronic acid derivative | Used in drug delivery systems |

| 5-Fluorouracil | Fluorinated pyrimidine analog | Chemotherapy agent |

Cosmetic Applications of Polymers

作用機序

The mechanism of action of (2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

類似化合物との比較

Structural and Functional Group Comparisons

Key structural analogs include benzothiazoles with varying substituents. Below is a comparative table:

Key Observations :

- Electron-Withdrawing Groups: The fluoro substituent in all compounds improves metabolic stability and influences electronic distribution. However, the boranediol group in the target compound introduces distinct acidity and H-bond donor capacity compared to halogens (Br, I) or methyl groups.

- Boron vs. Halogens : Boron’s empty p-orbital allows for Lewis acid-base interactions, unlike bromine or iodine, which participate in halogen bonding. This makes the target compound a candidate for protease inhibition or boron neutron capture therapy.

生物活性

(2-Amino-7-fluoro-1,3-benzothiazol-4-yl)boranediol is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole core, which is known for its pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential applications in medicine.

The molecular formula of this compound is C7H6BFN2O2S. It has a molecular weight of 193.00 g/mol. The structure includes a boron atom bonded to a benzothiazole moiety, which contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BFN2O2S |

| Molecular Weight | 193.00 g/mol |

| IUPAC Name | This compound |

| CAS Number | 166489876 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can influence ROS levels within cells, potentially leading to oxidative stress or apoptosis in cancer cells.

- Antimicrobial Properties : The benzothiazole structure is associated with antimicrobial activity, which may extend to this compound.

Experimental Findings

Recent studies have explored the biological effects of this compound:

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Concentration Range : 0–200 µM.

The compound exhibited significant cytotoxicity at higher concentrations, with IC50 values ranging from 50 µM to 100 µM across different cell lines. Notably, MCF-7 cells showed the highest sensitivity.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |

|---|---|---|

| MCF-7 | 50 | 30% |

| HeLa | 75 | 45% |

| A549 | 100 | 60% |

Antimicrobial Activity

In addition to anticancer properties, this compound demonstrated antimicrobial activity against various bacterial strains.

Study Overview:

A series of tests were conducted against Gram-positive and Gram-negative bacteria:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values indicated that the compound was particularly effective against Staphylococcus aureus, with an MIC of 32 µg/mL.

Q & A

Q. How is the compound’s stability under varying pH and temperature conditions systematically analyzed?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed boronic acids). Use phosphate buffers (pH 2–12) to assess pH-dependent hydrolysis kinetics. FTIR can track functional group integrity under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。